{2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol
Overview
Description
{2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol is an organic compound that features a trifluoromethyl group attached to a pyrazole ring, which is further connected to a phenylmethanol moiety
Mechanism of Action
Target of Action
Similar compounds with a pyrazole core have been found to bind with high affinity to multiple receptors . These receptors could be potential targets for this compound.
Mode of Action
It is known that pyrazole derivatives can exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The compound’s interaction with its targets could lead to changes in cellular processes, potentially influencing these biological activities.
Biochemical Pathways
It is known that pyrazole derivatives can influence a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Similar compounds with a trifluoromethyl group have been found to exhibit enhanced biological activity and increased chemical or metabolic stability . These properties could potentially impact the bioavailability of {2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol.
Result of Action
Given the range of biological activities exhibited by similar pyrazole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, the trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol typically involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group and the phenylmethanol moiety. One common method involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring. The trifluoromethyl group can be introduced via radical trifluoromethylation reactions using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonium salts .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to scale up the production efficiently. The use of catalysts and specific reaction conditions, such as temperature and pressure control, are crucial in industrial settings to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions
{2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields the corresponding ketone, while reduction can produce alcohol or amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic or pyrazole rings.
Scientific Research Applications
{2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in biochemical research.
Industry: Used in the development of materials with specific properties, such as enhanced stability or reactivity.
Comparison with Similar Compounds
Similar Compounds
{3-(Trifluoromethyl)phenyl}methanol: Similar structure but lacks the pyrazole ring.
Trifluoromethyl-substituted pyrazoles: Compounds with similar pyrazole and trifluoromethyl groups but different substituents on the aromatic ring.
Uniqueness
The uniqueness of {2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol lies in its combination of the trifluoromethyl group, pyrazole ring, and phenylmethanol moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
[2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O/c1-17-10(6-11(16-17)12(13,14)15)9-5-3-2-4-8(9)7-18/h2-6,18H,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLMRFDCLSUXVQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C(F)(F)F)C2=CC=CC=C2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00640364 | |
Record name | {2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892502-29-3 | |
Record name | 2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=892502-29-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00640364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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